

Spectroscopic Characterization of 5-Phenyl-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Phenyl-2-furaldehyde

Cat. No.: B076939

[Get Quote](#)

Introduction

5-Phenyl-2-furaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical and materialistic compounds. Its unique molecular architecture, featuring a phenyl group appended to a furan-2-carbaldehyde core, imparts it with distinct chemical reactivity and biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of **5-Phenyl-2-furaldehyde**, focusing on ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Infrared (IR) spectroscopy. These techniques offer a comprehensive fingerprint of the molecule, enabling unambiguous identification and characterization.

The strategic placement of the phenyl and aldehyde functionalities on the furan ring creates a conjugated system that significantly influences the electronic environment of each atom. This guide will delve into the interpretation of the spectral data, explaining the causality behind the observed chemical shifts and vibrational frequencies. By understanding these spectroscopic signatures, researchers can confidently identify **5-Phenyl-2-furaldehyde**, assess its purity, and gain insights into its chemical behavior.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for **5-Phenyl-2-furaldehyde**.

Caption: Molecular structure and atom numbering of **5-Phenyl-2-furaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of **5-Phenyl-2-furaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300-500 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Summary:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.69	s	1H	H (Aldehyde)
7.72 - 7.80	m	2H	H (Phenyl, ortho)
7.40 - 7.55	m	3H	H (Phenyl, meta and para)
7.58	d	1H	H (Furan, C3)
7.35	d	1H	H (Furan, C4)

Interpretation:

The ¹H NMR spectrum of **5-Phenyl-2-furaldehyde** provides a wealth of information about its proton environment.

- Aldehyde Proton: The most downfield signal, a sharp singlet at approximately 9.69 ppm, is characteristic of the aldehyde proton. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl double bond.

- **Aromatic Protons:** The protons on the phenyl ring appear as a complex multiplet between 7.40 and 7.80 ppm. The two ortho protons are typically the most deshielded due to their proximity to the electron-withdrawing furan ring. The meta and para protons resonate at slightly higher fields.
- **Furan Protons:** The two protons on the furan ring appear as doublets. The proton at the C3 position (adjacent to the aldehyde group) is deshielded and appears at a lower field (around 7.58 ppm) compared to the proton at the C4 position (around 7.35 ppm). The coupling between these two protons (a typical 3J coupling of ~ 3.5 Hz) results in the doublet splitting pattern.

Caption: ^1H NMR spectral correlations for **5-Phenyl-2-furaldehyde**.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

The ^{13}C NMR spectrum is typically acquired on the same sample solution prepared for ^1H NMR spectroscopy. A proton-decoupled sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. The spectrometer frequency for ^{13}C is usually around 75-125 MHz.

Data Summary:

Chemical Shift (ppm)	Assignment
177.5	C (Aldehyde)
158.0	C5 (Furan)
152.9	C2 (Furan)
131.5	C (Phenyl, ipso)
129.5	C (Phenyl, para)
129.0	C (Phenyl, meta)
125.0	C (Phenyl, ortho)
122.0	C3 (Furan)
110.0	C4 (Furan)

Interpretation:

The ^{13}C NMR spectrum provides a detailed map of the carbon skeleton of **5-Phenyl-2-furaldehyde**.

- Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 177.5 ppm.
- Furan Carbons: The furan carbons exhibit a range of chemical shifts. C5, attached to the phenyl group, and C2, attached to the aldehyde, are the most downfield of the furan ring carbons due to substitution and conjugation effects, appearing around 158.0 and 152.9 ppm, respectively. C3 and C4 resonate at higher fields, around 122.0 and 110.0 ppm.
- Phenyl Carbons: The phenyl carbons show distinct signals. The ipso-carbon (the carbon attached to the furan ring) is found around 131.5 ppm. The para, meta, and ortho carbons are observed at approximately 129.5, 129.0, and 125.0 ppm, respectively.

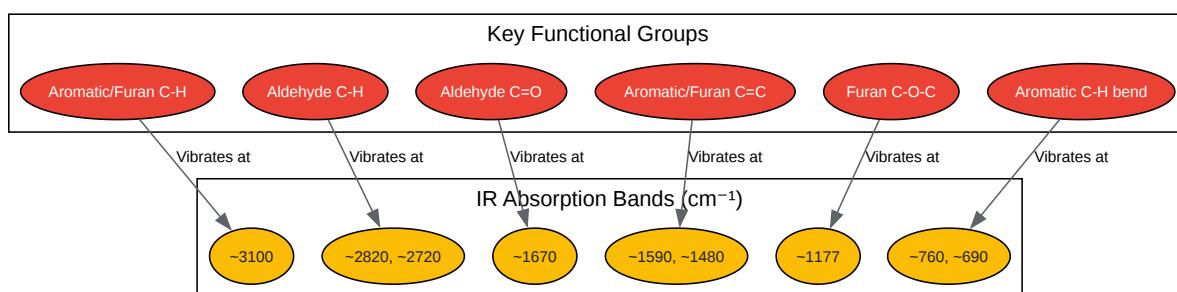
Caption: ^{13}C NMR spectral correlations for **5-Phenyl-2-furaldehyde**.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum of **5-Phenyl-2-furaldehyde** can be obtained using various techniques. For a solid sample, a common method is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Data Summary:


Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	C-H stretch (Aromatic/Furan)
~2820, ~2720	Medium	C-H stretch (Aldehyde)
~1670	Strong	C=O stretch (Aldehyde)
~1590, ~1480	Medium-Strong	C=C stretch (Aromatic/Furan)
~1177	Strong	C-O-C stretch (Furan)
~760, ~690	Strong	C-H out-of-plane bend (Aromatic)

Interpretation:

The IR spectrum reveals the key functional groups present in **5-Phenyl-2-furaldehyde**.

- C-H Stretching: The absorptions around 3100 cm^{-1} are characteristic of C-H stretching vibrations in the aromatic phenyl and furan rings. The two medium intensity bands at approximately 2820 and 2720 cm^{-1} are the characteristic Fermi resonance doublet for the aldehyde C-H stretch.
- Carbonyl Stretching: A very strong and sharp absorption band around 1670 cm^{-1} is indicative of the C=O stretching vibration of the conjugated aldehyde. The conjugation with the furan ring lowers the frequency from that of a typical saturated aldehyde.

- C=C Stretching: The bands in the 1590-1480 cm^{-1} region are due to the C=C stretching vibrations of the phenyl and furan rings.
- C-O-C Stretching: The strong absorption at approximately 1177 cm^{-1} is attributed to the asymmetric stretching of the C-O-C bond within the furan ring.[1]
- C-H Bending: The strong bands in the fingerprint region, particularly around 760 and 690 cm^{-1} , are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted phenyl ring.

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups in **5-Phenyl-2-furaldehyde** with their characteristic IR absorption bands.

Conclusion

The spectroscopic data presented in this technical guide provide a robust and comprehensive characterization of **5-Phenyl-2-furaldehyde**. The ^1H and ^{13}C NMR spectra precisely map the proton and carbon environments, respectively, confirming the connectivity and electronic nature of the molecule. The IR spectrum provides definitive evidence for the key functional groups, namely the conjugated aldehyde and the aromatic systems. Together, these spectroscopic techniques serve as indispensable tools for researchers and scientists in the positive

identification, purity assessment, and structural elucidation of **5-Phenyl-2-furaldehyde**, thereby facilitating its application in drug development and materials science.

References

- PubChem. **5-Phenyl-2-furaldehyde**.
- SpectraBase. 5-Phenylfuran-2-carbaldehyde. Wiley-VCH GmbH. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)- 2- furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Phenyl-2-furaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076939#spectroscopic-data-for-5-phenyl-2-furaldehyde-h-nmr-c-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com